Thalidomide-5-propoxyethanamine
CAS No.:
Cat. No.: VC16215157
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O5 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |
| Standard InChI Key | LVKRJBXGRZIBOT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |
Introduction
Structural Analysis of Thalidomide Derivatives
Core Thalidomide Structure
Thalidomide () consists of a phthalimide moiety linked via an α-carbon to a glutarimide ring (Fig. 1) . The α-configuration creates a chiral center critical for biological activity, enabling enantiomer-specific interactions with cereblon (CRBN), a component of the E3 ubiquitin ligase complex .
Table 1: Key Structural Features of Thalidomide
Metabolic Pathways of Thalidomide
Hydroxylated Metabolites
Human cytochrome P450 enzymes convert thalidomide into 5-hydroxythalidomide and 5'-hydroxythalidomide . The 5-hydroxythalidomide metabolite retains CRBN-binding capacity through its intact glutarimide ring, while 5'-hydroxythalidomide loses this activity due to modification of the phthalimide moiety .
Table 2: Comparative Properties of Thalidomide Metabolites
| Metabolite | CRBN Binding | Teratogenic Potential | Plasma Half-Life |
|---|---|---|---|
| Thalidomide | Yes | High | 5–7 hours |
| 5-hydroxythalidomide | Yes | Moderate | 3–5 hours |
| 5'-hydroxythalidomide | No | Negligible | <2 hours |
Hypothetical Propoxyethanamine Modification
Nomenclature Considerations
The term "5-propoxyethanamine" implies:
-
Substitution at position 5 of the glutarimide ring
-
Addition of a propoxy-ethylamine side chain
No characterized thalidomide derivatives match this description in PubMed, Embase, or CAS registry searches. Propoxy groups typically alter pharmacokinetics by increasing lipophilicity () , while ethanamine moieties may introduce basic nitrogen centers affecting protein binding.
Teratogenicity Risk Assessment
Structural Determinants of Embryotoxicity
Thalidomide derivatives require:
Table 3: Structural Modifications and Teratogenic Risk
Regulatory and Synthetic Challenges
Synthesis Feasibility
Introducing a propoxyethanamine group at C5 would require:
-
Protection of reactive glutarimide carbonyls
-
Radical-mediated hydrogen abstraction at C5
-
Coupling with propoxyethylamine via Mitsunobu or Ullmann reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume